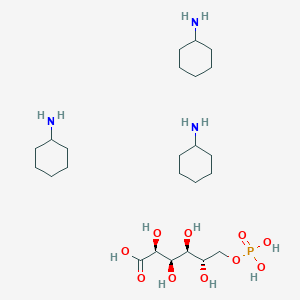
6-Phosphogluconic acid cyclohexylammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phosphogluconic acid cyclohexylammonium salt, also known as 6-Phosphogluconic acid tris(cyclohexylamine) salt or D-Gluconate 6-phosphate tris(cyclohexylamine) salt, is a compound with the molecular formula C24H52N3O10P . It has a molecular weight of 573.7 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of three cyclohexylamine molecules and one 6-Phosphogluconic acid molecule . The IUPAC name for this compound is cyclohexanamine; (2S,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid .Chemical Reactions Analysis
6-Phosphogluconic acid, a component of the compound, is acted upon by phosphogluconate dehydrogenase to produce ribulose 5-phosphate in the pentose phosphate pathway . The first step of this catalytic reaction is the formation of a 3-keto 6PG intermediate, which proceeds through a concerted transition state involving a hydride transfer from 6PG to NADP+, and a proton transfer from 6PG to Lys183 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 573.7 g/mol . It has a water solubility of 50 mg/mL, and it appears clear and colorless in solution .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Health Implications of Phosphogypsum
Phosphogypsum, a by-product of phosphoric acid production, contains nanoparticles including phosphogluconate-related compounds. These nanoparticles can pose environmental and health risks due to their reactive hazardous elements and natural radionuclides. Research suggests that understanding the formation and transport of these nanoparticles is crucial for assessing their environmental impact, especially in applications like agriculture or construction (Silva et al., 2021).
Application in Organic Light Emitting Diodes (OLEDs)
Transition-metal-based phosphors, which may involve cyclometalating chelates of phosphogluconate derivatives, show significant promise in OLED applications. These materials, due to their high emissivity and tunable emission wavelengths, offer potential for developing phosphorescent displays and illumination devices (Chi & Chou, 2010).
Gluconic Acid Production
Gluconic acid, an oxidation product of glucose, and its derivatives, including phosphogluconate, have extensive applications in the food, pharmaceutical, and construction industries. The production techniques and applications of gluconic acid highlight the potential uses of its derivatives in various sectors (Anastassiadis & Morgunov, 2007).
Oxidation Reactions Using Heterogenous Catalysts
The oxidation of cyclohexane, which may involve intermediates related to phosphogluconic acid, is critical for producing important industrial chemicals. This process underlines the importance of understanding the catalytic oxidation mechanisms for applications in chemical synthesis (Khirsariya & Mewada, 2014).
Phosphonic Acid: Preparation and Applications
Phosphonic acid, closely related to phosphogluconic acid, serves various applications due to its structural analogy with the phosphate moiety. Its use in drugs, bone targeting, and material functionalization underscores the broad utility of phosphorus-containing compounds in research and industry (Sevrain et al., 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 6-Phosphogluconic acid cyclohexylammonium salt is 6-Phosphogluconate dehydrogenase (6PGD) . This enzyme plays a crucial role in the metabolism of regulatory T cells (Tregs), which are distinct subsets of CD4+ T cells that limit inflammatory responses by suppressing self-reactive T cells .
Mode of Action
This compound interacts with its target, 6PGD, by inhibiting its function . This inhibition results in a substantial reduction of Tregs suppressive function and shifts toward Th1, Th2, and Th17 phenotypes .
Biochemical Pathways
The compound affects the pentose phosphate pathway (PPP) . In the oxidative phase of PPP, glucose is metabolized to glucose 6-phosphate (G6P), which has alternative fates via glycolysis and as the entry point into the PPP . The inhibition of 6PGD by the compound blocks the oxidative PPP, leading to improved glycolysis and enhanced non-oxidative PPP to support nucleotide biosynthesis .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability.
Result of Action
The inhibition of 6PGD by this compound leads to a substantial reduction of Tregs suppressive function . This results in shifts toward Th1, Th2, and Th17 phenotypes, which can lead to the development of fetal inflammatory disorder in a mice model . These shifts also improve anti-tumor responses and worsen the outcomes of colitis model .
Action Environment
It is known that the compound is stable at -20°c , suggesting that temperature could be a significant environmental factor influencing its stability.
Eigenschaften
IUPAC Name |
cyclohexanamine;(2S,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H13N.C6H13O10P/c3*7-6-4-2-1-3-5-6;7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h3*6H,1-5,7H2;2-5,7-10H,1H2,(H,11,12)(H2,13,14,15)/t;;;2-,3-,4+,5-/m...0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDHTXLJGDNMPZ-SUQHJANCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C(C(C(C(C(=O)O)O)O)O)O)OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C([C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52N3O10P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
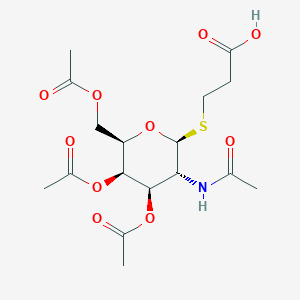
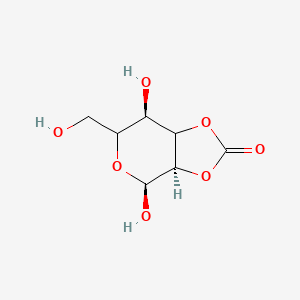
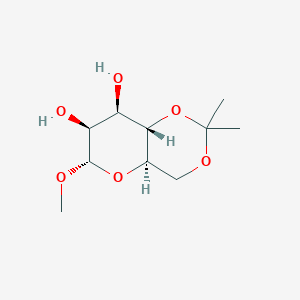
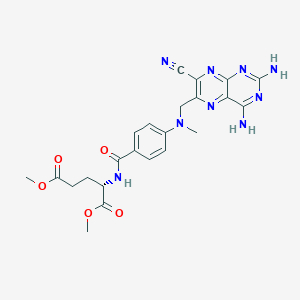




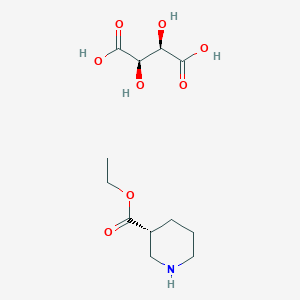
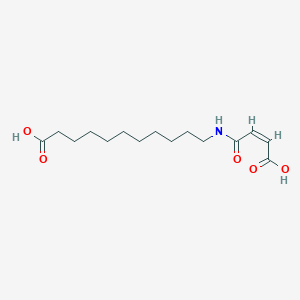

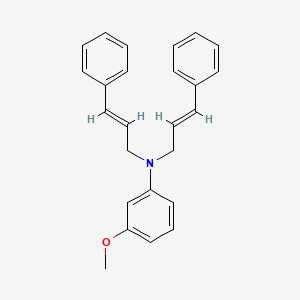
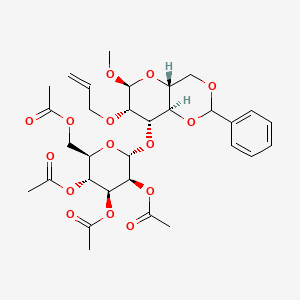
![Imidazolidinetrione, [(phenylmethylene)amino]-](/img/structure/B1140234.png)
